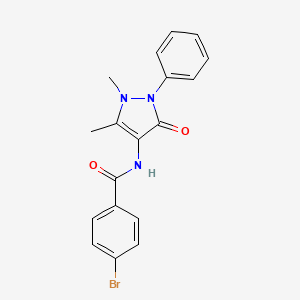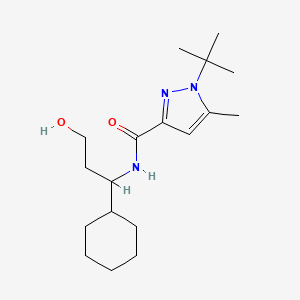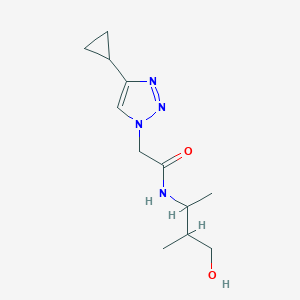
4-bromo-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-bromo-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound has been synthesized using various methods and has shown promising results in scientific research.
Wirkmechanismus
The mechanism of action of 4-bromo-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)benzamide is not fully understood. However, studies have suggested that it may act by inhibiting certain enzymes or proteins involved in cancer cell growth, inflammation, and microbial growth.
Biochemical and Physiological Effects:
Studies have shown that 4-bromo-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)benzamide can induce cell death in cancer cells, reduce inflammation, and inhibit microbial growth. It has also been reported to have antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of 4-bromo-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)benzamide in lab experiments include its potential applications in drug discovery and development, its anti-cancer, anti-inflammatory, and anti-microbial properties, and its ability to induce cell death in cancer cells. The limitations include the need for further research to fully understand its mechanism of action and its potential side effects.
Zukünftige Richtungen
Future research directions for 4-bromo-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)benzamide include further studies on its mechanism of action, its potential applications in drug discovery and development, and its potential side effects. Additionally, studies can be conducted to determine the optimal dosage and administration route for this compound. Further research can also be conducted to explore its potential applications in other areas such as neurodegenerative diseases.
Synthesemethoden
The synthesis of 4-bromo-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)benzamide has been reported using different methods. One of the methods involves the reaction of 4-bromo-2-nitroaniline with 1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxylic acid in the presence of a reducing agent. Another method involves the reaction of 4-bromo-2-nitroaniline with 1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxylic acid hydrazide in the presence of a coupling agent.
Wissenschaftliche Forschungsanwendungen
4-bromo-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)benzamide has been extensively studied for its potential applications in drug discovery and development. It has been reported to have anti-cancer, anti-inflammatory, and anti-microbial properties. Studies have shown that this compound can inhibit the growth of cancer cells and reduce inflammation in animal models. It has also been reported to have antibacterial and antifungal activity.
Eigenschaften
IUPAC Name |
4-bromo-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrN3O2/c1-12-16(20-17(23)13-8-10-14(19)11-9-13)18(24)22(21(12)2)15-6-4-3-5-7-15/h3-11H,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEGCVTCVUUCPAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-ethyl-N-[4-(hydroxymethyl)cyclohexyl]-1,3-thiazole-5-carboxamide](/img/structure/B6636897.png)
![2-[(3-Methyl-1-phenylpyrazole-4-carbonyl)amino]acetic acid](/img/structure/B6636903.png)
![N-[4-(hydroxymethyl)cyclohexyl]-4-methyl-2-phenylpyrimidine-5-carboxamide](/img/structure/B6636909.png)
![N-[4-(hydroxymethyl)cyclohexyl]-2-phenyl-1,3-oxazole-4-carboxamide](/img/structure/B6636911.png)

![5-(4-chlorophenyl)-N-[4-(hydroxymethyl)cyclohexyl]pyridine-3-carboxamide](/img/structure/B6636920.png)
![N-[4-(hydroxymethyl)cyclohexyl]-5-(3-methylphenyl)pyridine-3-carboxamide](/img/structure/B6636923.png)
![1-[(4-Amino-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)methyl-propan-2-ylamino]propan-2-ol](/img/structure/B6636929.png)

![2-[(4-Methoxybenzoyl)oxy]benzoic acid](/img/structure/B6636948.png)
![1-[(3-Methoxyphenyl)methyl]piperidine-4-carboxamide](/img/structure/B6636954.png)
![5-(difluoromethyl)-N-[(1-hydroxycycloheptyl)methyl]-1-(2-methylpropyl)pyrazole-4-carboxamide](/img/structure/B6636962.png)
![4-(5-ethyl-1H-1,2,4-triazol-3-yl)-N-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]benzamide](/img/structure/B6636966.png)
![[4-(1-Hydroxybutan-2-yl)piperazin-1-yl]-(3-methyl-1,2-oxazol-5-yl)methanone](/img/structure/B6636983.png)